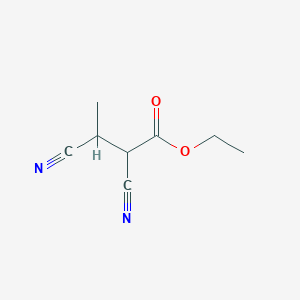

ethyl 2,3-dicyano-3-methylpropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dicyanobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7(5-10)6(2)4-9/h6-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUMBAZXHHCNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2,3 Dicyano 3 Methylpropanoate and Analogues

Foundational Synthetic Approaches to Dicyanopropanoate Structures

The initial methods for constructing dicyanopropanoate structures relied on classical condensation reactions, which have been refined over time to improve yield, safety, and efficiency.

The first documented synthesis of ethyl 2,3-dicyanopropionate was reported by Higson and Thorpe in 1906. google.comgoogleapis.com This foundational approach involved the reaction of the sodium salt of ethyl cyanoacetate (B8463686) with formaldehyde (B43269) cyanohydrin (hydroxyacetonitrile). google.comgoogleapis.com The reaction is typically carried out using a base like sodium methoxide (B1231860) to deprotonate the ethyl cyanoacetate, forming a nucleophilic enolate that then reacts with the cyanohydrin. google.com This method, while effective, had a significant drawback: the need to first isolate the formaldehyde cyanohydrin, which is highly water-soluble and has limited stability, sometimes decomposing violently upon attempted distillation. googleapis.com Later work demonstrated that potassium carbonate could be used as an alternative base to sodium methoxide for this type of synthesis. google.com

To overcome the challenges associated with using unstable cyanohydrins, multi-component reactions (MCRs) were developed. These strategies combine three or more reactants in a single pot to form the desired product, enhancing efficiency and reducing waste by avoiding the isolation of intermediate compounds. google.com

For the synthesis of ethyl 2,3-dicyanopropionate, a common MCR involves the one-pot reaction of ethyl cyanoacetate, a formaldehyde source (such as paraformaldehyde), and a cyanide salt (e.g., sodium cyanide or potassium cyanide). googleapis.comgoogle.comchemicalbook.com This approach generates the cyanohydrin in situ, allowing it to react immediately with the ethyl cyanoacetate enolate. Solvents such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) are often employed, with DMSO sometimes offering improved yields and quality while allowing for the use of sodium cyanide instead of potassium cyanide. googleapis.comgoogle.com

This strategy has been successfully applied to other aldehydes as well. The synthesis of 3-substituted-2,3-dicyanopropionates, such as the target compound ethyl 2,3-dicyano-3-methylpropanoate, can be achieved by replacing formaldehyde with other alkylaldehydes like acetaldehyde (B116499). googleapis.com However, it has been noted that reaction yields can decrease as the steric bulk of the aldehyde increases. googleapis.com

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product | Ref |

| Ethyl Cyanoacetate | Paraformaldehyde | Potassium Cyanide | Ethanol | Ethyl 2,3-dicyanopropionate | googleapis.comchemicalbook.com |

| Ethyl Cyanoacetate | Paraformaldehyde | Sodium Cyanide | DMSO | Ethyl 2,3-dicyanopropionate | google.com |

| Ethyl Cyanoacetate | Acetaldehyde | Potassium Cyanide | Not Specified | This compound | googleapis.com |

Advanced Synthetic Routes and Reaction Optimization for this compound

Modern synthetic efforts focus on optimizing reaction conditions through the use of advanced catalytic systems. These catalysts aim to increase reaction rates, improve yields, and promote milder, more environmentally benign conditions.

The key step in many dicyanoester syntheses is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound (ethyl cyanoacetate) with a carbonyl compound (an aldehyde or ketone). wikipedia.org The resulting α,β-unsaturated intermediate can then undergo a subsequent Michael addition with a cyanide source to yield the final dicyanopropanoate product. Catalysis plays a crucial role in both steps of this sequence.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. mdpi.com For the Knoevenagel condensation step required to form dicyanoester precursors, various organocatalysts have proven effective. These catalysts are often weakly basic amines that can facilitate the initial deprotonation of ethyl cyanoacetate. wikipedia.org

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a widely used organocatalyst for Knoevenagel condensations. google.comrsc.org Its efficacy can be further enhanced when used in conjunction with promoters like N-(2-Hydroxy-ethyl)-pyridinium chloride, a hydroxy-functionalized ionic liquid. rsc.org The hydroxyl group is believed to form a hydrogen bond with the aldehyde's carbonyl group, increasing its electrophilicity and accelerating the reaction. rsc.orgrsc.org This system has been shown to be effective for a range of aromatic aldehydes condensing with ethyl cyanoacetate, achieving excellent yields in short reaction times. rsc.org

Other notable organocatalysts for this transformation include:

Triphenylphosphine (TPP): An efficient catalyst for mild, solvent-free Knoevenagel condensations, providing excellent yields of the resulting olefins. organic-chemistry.org

Diisopropylethylammonium acetate (B1210297) (DIPEAc): An ionic liquid that has been used as a catalyst for the Knoevenagel condensation of various aldehydes with ethyl cyanoacetate, noted for short reaction times and high yields. jmcs.org.mx

These organocatalytic systems, while often demonstrated with aromatic aldehydes, provide a framework for the synthesis of precursors to this compound by using acetaldehyde as the carbonyl component.

| Catalyst | Carbonyl Source | Active Methylene | Key Advantage | Ref |

| DABCO / Ionic Liquid | Aromatic Aldehydes | Ethyl Cyanoacetate | Eco-friendly, reusable solvent-catalyst system | rsc.orgresearchgate.net |

| Triphenylphosphine | Various Aldehydes | Ethyl Cyanoacetate | Mild, solvent-free conditions | organic-chemistry.org |

| DIPEAc | Aromatic Aldehydes | Ethyl Cyanoacetate | Short reaction times, high yields | jmcs.org.mx |

Phase-transfer catalysis (PTC) is a powerful technique for reactions where reactants are located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction can occur.

In the context of cyanoacetate condensations, PTC can be particularly useful. For instance, in multi-component reactions involving an inorganic cyanide salt (soluble in water) and organic substrates like ethyl cyanoacetate and an aldehyde (soluble in an organic solvent), a PTC catalyst can facilitate the transfer of the cyanide anion (CN⁻) into the organic phase for the crucial Michael addition step.

Catalysts such as cetyltrimethylammonium bromide (CTMAB) have been effectively used to promote Knoevenagel condensations in water, demonstrating that such reactions can be performed under green chemistry conditions. researchgate.net While this example focuses on the condensation step, the principle of using surfactants or phase-transfer catalysts is broadly applicable to reactions involving cyanoacetate and inorganic salts. Modified cinchona alkaloids have also been shown to function as phase-transfer catalysts in other asymmetric addition reactions, highlighting the versatility of this catalytic approach. nih.gov

Solvent Effects and Process Intensification for Improved Yield and Purity

The synthesis of 3-substituted-2,3-dicyanopropionates, including the target compound this compound, is typically achieved through a reaction involving ethyl cyanoacetate, a cyanide source (like sodium or potassium cyanide), and an aldehyde. googleapis.com The choice of aldehyde determines the substituent at the 3-position; acetaldehyde is used for the synthesis of this compound.

Solvent selection is a critical factor influencing the reaction's efficiency. While early syntheses of the parent compound (ethyl 2,3-dicyanopropanoate, using formaldehyde) often employed ethanol, process optimization has shown that polar aprotic solvents like dimethyl sulfoxide (DMSO) can offer significant advantages. googleapis.comgoogle.com The use of DMSO as a reaction medium has been shown to increase the yield of the final product to as high as 85%, with purity exceeding 98%. google.com This is a notable improvement over ethanol-based systems, where yields were typically capped at 78% with purities in the 93-95% range. google.com

Process intensification strategies have been developed to further enhance the synthesis. One key improvement is the substitution of the more toxic potassium cyanide with sodium cyanide, which also reduces production costs. google.com Post-reaction processing has also been optimized. This includes extraction of the product from the reaction medium using a solvent like dichloromethane (B109758), followed by purification via high-vacuum rectification to achieve high-purity final products. googleapis.comgoogle.comgoogle.com The recovery and reuse of solvents like DMSO (with recovery rates >85%) and dichloromethane are also key aspects of process intensification, improving the environmental and economic profile of the synthesis. google.com

| Solvent System | Reported Yield | Reported Purity | Notes |

|---|---|---|---|

| Ethanol | Up to 78% | 93-95% | Lower solvent recovery rate (<65%). google.com |

| Dimethyl Sulfoxide (DMSO) | Up to 85% | >98% | Higher solvent recovery rate (>85%). google.com |

| Dichloromethane | Not specified | >99% | Used as both reaction solvent and extraction solvent, simplifying recovery. google.com |

Stereoselective Synthetic Methodologies for this compound Enantiomers and Diastereomers

The structure of this compound features a chiral center at the C3 position. Consequently, the compound can exist as a pair of enantiomers. However, a review of the scientific literature indicates that stereoselective synthetic methodologies designed specifically to produce individual enantiomers or diastereomers of this compound are not extensively documented. The majority of reported synthetic routes produce a racemic mixture of the compound.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is primarily achieved by modifying the starting materials in the core synthetic reaction.

Strategies for Alkyl and Aryl Substitutions on the Propanoate Backbone

The primary strategy for introducing various alkyl and aryl substituents at the 3-position of the propanoate backbone involves the variation of the aldehyde reactant in the condensation reaction with ethyl cyanoacetate and a cyanide salt. googleapis.com This approach provides a direct and versatile route to a wide range of 3-substituted-2,3-dicyanopropionates.

The general reaction involves the Knoevenagel condensation of an aldehyde with ethyl cyanoacetate, followed by a Michael addition of cyanide. By selecting the appropriate aldehyde, a diverse array of functional groups can be incorporated. For instance, using formaldehyde yields the parent ethyl 2,3-dicyanopropanoate, acetaldehyde yields the target this compound, and benzaldehyde (B42025) yields ethyl 2,3-dicyano-3-phenylpropanoate. googleapis.com

| Aldehyde Reactant | Resulting 3-Substituent | Final Product Name |

|---|---|---|

| Formaldehyde (or Paraformaldehyde) | -H | Ethyl 2,3-dicyanopropanoate googleapis.com |

| Acetaldehyde | -CH₃ | This compound |

| Benzaldehyde | -C₆H₅ (Phenyl) | Ethyl 2,3-dicyano-3-phenylpropanoate |

| Isobutyraldehyde | -CH(CH₃)₂ (Isopropyl) | Ethyl 2,3-dicyano-3-isopropylpropanoate googleapis.com |

Incorporation into Complex Molecular Architectures

The parent compound, ethyl 2,3-dicyanopropanoate, is a well-established and valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. It is notably used as a key precursor in the production of phenylpyrazole pesticides, such as Fipronil. google.comgoogle.com The multiple reactive sites within the molecule—two cyano groups and an ester group—make it a versatile building block for constructing complex ring systems.

However, specific examples detailing the incorporation of the methylated analogue, this compound, into complex molecular architectures are not widely reported in the surveyed literature. While its structural similarity to the parent compound suggests potential applications as a synthetic intermediate, its specific roles as a building block in agrochemical or pharmaceutical synthesis are not as clearly defined.

Scientific Literature Lacks Detailed Reactivity Data for this compound

Despite a thorough search of available scientific literature, detailed research findings on the specific reaction mechanisms and reactivity profiles of the chemical compound this compound are not available. While information exists for the closely related, non-methylated analogue, ethyl 2,3-dicyanopropanoate, the user's strict requirement to focus solely on the methylated compound cannot be fulfilled with scientifically accurate and verifiable data.

The requested article outline necessitates in-depth information on the following aspects of this compound:

Nucleophilic Reactivity at Cyano and Ester Functionalities: Including mechanistic studies of cyanide additions in its formation and the subsequent reactivity of its ester and nitrile groups.

Electrophilic Activation and Transformations: Detailing its reactions with various electrophilic reagents and its behavior in oxidative transformations.

Radical Chemistry and Electron Transfer Processes: Elucidating its involvement in radical-based reactions and electron transfer mechanisms.

The absence of specific studies on this compound prevents a scientifically rigorous discussion of these topics. Extrapolating data from its non-methylated counterpart would be speculative and would not adhere to the required focus on the specified compound.

Consequently, it is not possible to generate the requested article with the necessary scientific accuracy and specificity at this time. Further experimental research on this compound is required to elucidate its chemical properties and reaction mechanisms.

Reaction Mechanisms and Reactivity Profiles of Ethyl 2,3 Dicyano 3 Methylpropanoate

Radical Chemistry and Electron Transfer Processes

Generation and Reactivity of Radical Intermediates from Dicyano Species

The formation of radical intermediates often proceeds through the homolytic cleavage of covalent bonds, a process that requires a significant energy input. libretexts.org Methods for generating radicals include reactions at low temperatures, the influence of ionizing radiation, heat, electrical discharges, electrolysis, or as transient species in various chemical reactions. libretexts.org In the context of dicyano compounds, the presence of electron-withdrawing nitrile groups can influence the stability of adjacent radical centers.

Alkyl radical intermediates are generally stabilized by substitution, with tertiary radicals (R₃C·) being more stable than secondary (R₂HC·), which are in turn more stable than primary (RH₂C·) radicals. libretexts.org Radicals adjacent to functional groups like nitrile, carbonyl, or ether are found to be more stable than even tertiary alkyl radicals. libretexts.org

The reactivity of these radical intermediates is diverse. A common reaction pathway is radical dimerization, where two radicals couple to form a new bond, often initiated by peroxides or azo compounds. numberanalytics.com Another significant reaction is the addition to carbon-carbon double bonds, leading to a formal hydroalkylation. acs.org

In the realm of synthetic chemistry, radical reactions of isocyanides can generate imidoyl radicals as key intermediates. nih.gov These intermediates are valuable in organic synthesis, particularly in multicomponent reactions and radical cyclizations to form nitrogen-containing heterocycles. nih.gov

Dimerization and Addition Reactions of Related Dicyano Systems

Dimerization reactions, which involve the combination of two identical molecules, are a fundamental process in organic chemistry for the synthesis of more complex structures. numberanalytics.com These reactions can be broadly categorized as radical, ionic, and pericyclic. numberanalytics.com

Radical Dimerization: This process involves the coupling of two radical species. numberanalytics.com

Ionic Dimerization: This type of dimerization occurs through the reaction of two ions or an ion and a neutral molecule, often facilitated by the presence of acids or bases. numberanalytics.com

Pericyclic Dimerization: These reactions proceed through a concerted, cyclic transition state, such as the Diels-Alder reaction. numberanalytics.com

In systems containing dicyano groups, such as dicyanonitrosomethanide, nucleophilic addition and subsequent cyclization reactions have been observed. For instance, the reaction with 1,2-diaminoethane leads to the formation of imidazolinyl groups through addition to the nitrile functionalities. researchgate.net Similarly, 1,3-diaminopropane (B46017) reacts to form a 1,4,5,6-tetrahydropyrimidine (B23847) ring. researchgate.net These reactions highlight the electrophilic nature of the carbon atom in the nitrile group and its susceptibility to nucleophilic attack.

Transition metal complexes are also known to catalyze the dimerization and oligomerization of alkenes, which can be a competing or parallel reaction pathway in complex reaction mixtures. mdpi.com

Tautomerism and Isomerization Pathways

Investigation of Nitrile-Ketenimine Tautomerism in Dicyanoesters

Tautomerism is a phenomenon where a compound exists as a mixture of two or more structurally distinct isomers that are in rapid equilibrium. In dicyanoesters, a key tautomeric relationship that has been investigated is the nitrile-ketenimine equilibrium. researchgate.netresearchgate.net This is particularly relevant for compounds that possess a methylene (B1212753) hydrogen atom gamma to a nitrile group and are substituted with electron-withdrawing groups such as another cyano or a carboxylate group. researchgate.netresearchgate.net

Mass spectrometry has proven to be a valuable tool for studying this type of tautomerism in the gas phase. researchgate.netresearchgate.netresearchgate.net By analyzing the fragmentation patterns, it is possible to assign specific fragments to the different tautomeric forms. researchgate.netresearchgate.net Studies on related dicyano compounds, such as ethyl-4,4-dicyano-3-methyl-3-butenoate and diethyl-2-cyano-3-methyl-2-pentenodiate, have utilized mass spectrometry to evaluate the presence of the ketenimine tautomer. researchgate.net The fragmentation pathways of these molecules provide evidence for the existence of both the nitrile and ketenimine forms in equilibrium. researchgate.net

The following table summarizes key mass spectral fragments that can be indicative of the different tautomers in related dicyanoester systems.

| Tautomeric Form | Key Mass Spectral Fragments (m/z) | Interpretation |

| Nitrile | Fragments corresponding to the loss of alkoxy or other neutral molecules from the intact nitrile structure. | Indicates the presence of the nitrile tautomer prior to ionization and fragmentation. |

| Ketenimine | Specific fragments that can only be rationalized by rearrangement or cleavage of the ketenimine structure. | Provides evidence for the existence of the ketenimine tautomer in the equilibrium mixture. |

It is important to note that while the nitrile form is generally favored in most equilibria, the presence of the ketenimine tautomer can significantly influence the reactivity and spectroscopic properties of the compound. researchgate.netresearchgate.net

Equilibrium Studies of Other Potential Tautomeric Forms

Beyond the nitrile-ketenimine tautomerism, other potential tautomeric equilibria can exist, particularly the well-known keto-enol tautomerism in systems containing a carbonyl group. youtube.com The equilibrium between a ketone and its corresponding enol form can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. chemrxiv.org

For esters of β-keto acids, such as ethyl acetoacetate, two primary tautomeric forms exist: the keto form (ethyl 3-oxobutanoate) and the enol form (ethyl Z-3-hydroxy-2-butenoate). mdpi.com The presence of this equilibrium complicates the evaluation of the thermodynamic properties of the individual tautomers. mdpi.com

The study of tautomeric equilibria is crucial for understanding the chemical behavior of a compound. The relative stability of different tautomers can be investigated using computational methods, such as Density Functional Theory (DFT), in both the gas phase and in solution. jocpr.com These studies can provide insights into the relative energies and equilibrium constants of the various tautomeric forms. jocpr.com The position of the equilibrium can be affected by the dielectric constant of the solvent, with more polar solvents often stabilizing the more polar tautomer. jocpr.com

While direct studies on the full range of potential tautomers for ethyl 2,3-dicyano-3-methylpropanoate are not extensively reported, the principles established from related dicyano and β-dicarbonyl systems provide a framework for understanding the potential equilibria at play.

Based on a comprehensive review of available scientific literature, it is not possible to provide an article on "this compound" that adheres to the specified outline. The search results did not yield any information supporting the use of this compound as a building block for the synthesis of Pyrrolo[2,3-d]pyrimidines, Pyrazole (B372694) derivatives, Pyrazine, Quinoxaline derivatives, or Pyrrolidones. Furthermore, no evidence was found to connect this specific compound to natural product synthesis, complex polyketide architectures, or biomimetic synthetic strategies as requested.

The available literature frequently discusses the synthesis of these heterocyclic systems using other, well-established precursors. For instance, the synthesis of pyranopyrazoles, a class of pyrazole derivatives, is commonly achieved through multicomponent reactions involving reactants like aldehydes, malononitrile, and ethyl acetoacetate. Similarly, the synthesis of pyrrolo[2,3-d]pyrimidines is described starting from different substituted pyrrole (B145914) or furan (B31954) precursors.

Research on the related compound, ethyl 2,3-dicyanopropanoate (lacking the methyl group), indicates its role primarily as an intermediate in the synthesis of pesticides. However, this information falls outside the scope of the requested article on the methylated analog and its specific applications in advanced organic synthesis.

Therefore, to ensure scientific accuracy and strictly adhere to the user's instructions of not introducing information outside the provided outline, this article cannot be generated.

Applications of Ethyl 2,3 Dicyano 3 Methylpropanoate in Advanced Organic Synthesis

Industrial and Agrochemical Applications as a Chemical Intermediate

Precursor for Active Pharmaceutical Ingredients and Agrochemicals

There is currently a notable absence of specific, publicly accessible research or patents that detail the use of ethyl 2,3-dicyano-3-methylpropanoate as a direct precursor for commercially significant active pharmaceutical ingredients or agrochemicals. While the dicyanopropanoate functional group suggests potential utility in the synthesis of heterocyclic compounds, which are common scaffolds in both pharmaceuticals and pesticides, concrete examples linked to this specific methylated molecule are not readily found in scientific literature. The additional methyl group on the C3 position, in comparison to its more studied analog, would influence its reactivity and the stereochemistry of potential products, suggesting that its synthetic applications would be distinct. However, without dedicated studies, any potential advantages or specific pathways remain speculative.

Scalable Synthesis of Intermediates for Pesticides

Similarly, information regarding the scalable synthesis of pesticide intermediates from this compound is not available in the reviewed literature. The synthesis and application of pesticide intermediates are often proprietary and may be detailed in patents that are not easily accessible or may not explicitly name this specific compound. The established industrial processes for phenylpyrazole insecticides, like fipronil, utilize ethyl 2,3-dicyanopropanoate. It is plausible that this compound could be explored for the synthesis of novel pesticide candidates with different efficacy or selectivity profiles. However, without published research or patents to this effect, any discussion on its role in scalable pesticide synthesis would be conjectural.

Spectroscopic and Structural Elucidation of Ethyl 2,3 Dicyano 3 Methylpropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a premier analytical technique for elucidating the carbon-hydrogen framework of organic compounds. It provides detailed information on the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule. ipb.pt

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the primary tools for determining the fundamental structure of ethyl 2,3-dicyano-3-methylpropanoate. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are used to assign specific atoms within the molecular structure.

In the ¹H NMR spectrum, the ethyl ester group is readily identifiable. The methylene (B1212753) protons (-O-CH₂-CH₃) typically appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-O-CH₂-CH₃) present as a triplet. The protons on the propanoate backbone, specifically the methine proton at the C2 position (-CH(CN)-) and the methyl group at the C3 position (-C(CH₃)(CN)-), would exhibit distinct chemical shifts. The diastereotopic nature of the molecule means that the environment of these protons can be complex, potentially leading to more intricate splitting patterns depending on the stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -O-CH₂-CH₃ | ~ 4.2 (quartet) | ~ 62 |

| -O-CH₂-CH₃ | ~ 1.3 (triplet) | ~ 14 |

| -C(=O)- | N/A | ~ 165-170 |

| -CH(CN)- | ~ 3.5-4.0 (singlet/doublet) | ~ 40-50 |

| -C(CH₃)(CN)- | N/A | ~ 45-55 |

| -C(CH₃)(CN)- | ~ 1.5-1.8 (singlet/doublet) | ~ 20-25 |

| -C≡N (at C2) | N/A | ~ 115-120 |

| -C≡N (at C3) | N/A | ~ 115-120 |

Advanced NMR Techniques for Conformational and Dynamic Studies

While 1D NMR establishes the basic connectivity, advanced 2D NMR techniques are necessary to probe the molecule's conformation and dynamic behavior. numberanalytics.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing crucial data for determining the preferred three-dimensional structure and rotational conformations around single bonds. beilstein-journals.org For a molecule like this compound, NOESY could reveal the spatial relationship between the methyl group at C3 and the substituent at C2, helping to define the molecule's conformational preferences. nih.gov

Dynamic NMR spectroscopy can be employed to study processes like bond rotation. numberanalytics.com By recording spectra at different temperatures, it is possible to observe changes in signal shape that correspond to the rates of conformational exchange. This can provide quantitative information about the energy barriers to rotation around the C2-C3 bond, offering insight into the molecule's flexibility and the stability of its various conformers. ipb.pt

Mass Spectrometry in Fragmentation Analysis and Tautomer Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. wikipedia.org

Under Electron Ionization (EI) conditions, a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺). This ion is often energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals. youtube.com The pattern of these fragments is characteristic of the molecule's structure.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OC₂H₅): A common fragmentation for ethyl esters, resulting in a prominent peak at M-45.

Loss of the ethyl group (-C₂H₅): Cleavage of the ethyl-oxygen bond, leading to a peak at M-29.

Cleavage alpha to functional groups: Fragmentation adjacent to the nitrile or carbonyl groups can occur. For instance, cleavage of the C2-C3 bond could generate various fragment ions. libretexts.orgnih.gov

McLafferty rearrangement: If sterically feasible, this process could lead to the loss of a neutral alkene molecule.

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound (MW = 166.17 g/mol )

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| [M]⁺ | [C₈H₁₀N₂O₂]⁺ | 166 |

| [M - C₂H₅]⁺ | [M - CH₂CH₃]⁺ | 137 |

| [M - OC₂H₅]⁺ | [M - OCH₂CH₃]⁺ | 121 |

| [M - COOC₂H₅]⁺ | [M - C(=O)OCH₂CH₃]⁺ | 93 |

Mass Spectrometric Investigations of Nitrile-Ketenimine Tautomeric Equilibria

Compounds containing acidic protons adjacent to nitrile groups can exist in equilibrium with their ketenimine tautomers. Mass spectrometry has proven to be a valuable tool for studying such tautomeric equilibria in the gas phase, as it can exclude solvent effects. researchgate.netresearchgate.net The different tautomers, although having the same mass, may exhibit unique fragmentation pathways.

For a related compound, mass spectrometry was used to evaluate the occurrence of nitrile-ketenimine tautomerism by examining common mass spectral behaviors. researchgate.net Specific ion fragmentations can be assigned to individual tautomers, allowing for the prediction of their presence in the equilibrium. researchgate.net For instance, a fragment resulting from a rearrangement that could only occur in the ketenimine form would serve as direct evidence for its existence. By analyzing the relative abundances of these tautomer-specific fragments, it is possible to gain insight into the position of the tautomeric equilibrium under the conditions of the experiment. researchgate.netconicet.gov.ar

Vibrational Spectroscopy (IR) for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. semanticscholar.org The IR spectrum of this compound would be dominated by characteristic absorption bands for its ester and nitrile functionalities.

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220–2260 cm⁻¹. nih.gov The presence of two nitrile groups may lead to a single, potentially broadened peak or two closely spaced peaks.

Carbonyl (C=O) Stretch: A strong, sharp absorption characteristic of the ester carbonyl group will appear in the range of 1735–1750 cm⁻¹. docbrown.info

C-O Stretch: The C-O single bond stretches of the ester group will produce strong bands in the fingerprint region, typically between 1000–1300 cm⁻¹. researchgate.net

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the alkyl portions of the molecule will be observed around 2850–3000 cm⁻¹.

The exact position and intensity of these bands provide a "fingerprint" for the molecule, confirming the presence of its key functional groups. docbrown.inforesearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N stretch | 2220 - 2260 | Medium to Strong, Sharp |

| Ester Carbonyl | C=O stretch | 1735 - 1750 | Strong, Sharp |

| Ester C-O | C-O stretch | 1000 - 1300 | Strong |

| Alkyl C-H | C-H stretch | 2850 - 3000 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for the elucidation of the precise three-dimensional arrangement of atoms within a crystalline solid. However, the application of this method to this compound is impeded by its physical state, as it typically exists as a liquid or oil at room temperature, which precludes the growth of single crystals necessary for X-ray diffraction analysis. Despite this challenge, the solid-state structures of numerous derivatives of this compound have been successfully determined using X-ray crystallography, providing valuable insights into their molecular conformations and intermolecular interactions.

Detailed structural analysis has been conducted on various crystalline derivatives, offering a window into the steric and electronic effects influencing their solid-state packing. The following examples highlight key research findings in this area.

One such derivative, ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate, has been the subject of crystallographic studies. researchgate.net The analysis revealed that this compound crystallizes with two independent molecules in the asymmetric unit. researchgate.net A notable feature is the disorder of the acetate (B1210297) group in one of the molecules. researchgate.net The phenyl group exhibits a different rotational orientation relative to the pyrazole (B372694) ring in the two molecules. researchgate.net The structure is further characterized by an intramolecular N—H⋯O hydrogen bond, which forms an S(6) ring motif. researchgate.net In the crystal lattice, the molecules are organized into a layered structure parallel to the (110) plane, a packing arrangement directed by C—H⋯O and C—H⋯N interactions. researchgate.net

Interactive Table 1: Crystallographic Data for Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆N₄O₂ |

| Crystal System | Not Specified |

| Space Group | Not Specified |

| a (Å) | Not Specified |

| b (Å) | Not Specified |

| c (Å) | Not Specified |

| α (°) | Not Specified |

| β (°) | Not Specified |

| γ (°) | Not Specified |

| Volume (ų) | Not Specified |

| Z | 2 (molecules in asymmetric unit) |

In another study, the crystal structure of ethyl-2-(3-benzoylthioureido)propanoate was determined. researchgate.net This compound was found to crystallize in the triclinic space group P-1. researchgate.net The detailed crystallographic data provides a comprehensive picture of its solid-state conformation. researchgate.net

Interactive Table 2: Crystallographic Data for Ethyl-2-(3-benzoylthioureido)propanoate

| Parameter | Value |

| Chemical Formula | C₁₃H₁₆N₂O₃S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1998(4) |

| b (Å) | 9.1320(4) |

| c (Å) | 10.7062(6) |

| α (°) | 106.183(5) |

| β (°) | 111.506(5) |

| γ (°) | 97.589(4) |

| Volume (ų) | 691.27(7) |

| Z | 2 |

Furthermore, the structural and spectral characteristics of ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674) have been investigated through X-ray crystallography and quantum chemical methods. nih.gov This compound crystallizes in the monoclinic space group P2(1)/n. nih.gov The experimental geometry obtained from the X-ray analysis is in good agreement with the optimized molecular geometry, suggesting a preferential s-cis conformation for the molecule in the solid state. nih.gov The study concluded that the molecule possesses an almost planar conformation, with the cyanide group also lying within the molecular plane; the deviation from planarity does not exceed 3 degrees. nih.gov The stability of the structure is attributed to the presence of both intramolecular and intermolecular interactions. nih.gov

Interactive Table 3: Crystallographic Data for Ethyl 2-cyano-3-N,N-dimethyl amino acrylate

| Parameter | Value |

| Chemical Formula | Not Specified |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 4.26(1) |

| b (Å) | 11.16(1) |

| c (Å) | 19.63(3) |

| α (°) | 90 |

| β (°) | 95.5(1) |

| γ (°) | 90 |

| Volume (ų) | Not Specified |

| Z | Not Specified |

No Theoretical and Computational Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational studies were found for the chemical compound This compound . The requested in-depth analysis, which includes quantum chemical calculations, conformational analysis, and modeling of tautomeric equilibria, appears to be unavailable in published research.

The search for information did yield results for a structurally related but distinct compound, ethyl 2,3-dicyanopropanoate. However, due to the strict requirement to focus solely on this compound, this information could not be used to generate the requested article. The presence of an additional methyl group at the third carbon position significantly alters the molecule's structure, electronic properties, and potential energy surfaces, making data for the unmethylated analogue irrelevant to the specific request.

Consequently, it is not possible to provide the detailed, scientifically accurate content for the outlined sections and subsections as no dedicated research on the theoretical and computational aspects of this compound could be located. This includes a lack of data pertaining to:

Theoretical and Computational Studies of Ethyl 2,3 Dicyano 3 Methylpropanoate

Computational Modeling of Tautomeric Equilibria and Energy Landscapes:There are no published studies on the gas-phase stability or solvent effects on the tautomeric forms of ethyl 2,3-dicyano-3-methylpropanoate.

Without any foundational research data, the generation of an accurate and informative article as per the provided outline is not feasible.

Molecular Dynamics Simulations for Reactive Intermediate Characterization

Extensive literature searches have revealed a significant gap in the scientific record regarding theoretical and computational studies, specifically molecular dynamics simulations, focused on the chemical compound this compound. Despite the availability of information on structurally similar compounds, no dedicated research on the molecular dynamics or the characterization of reactive intermediates for this specific molecule could be identified.

This absence of data prevents a detailed discussion on the application of molecular dynamics simulations to understand the reactive intermediates of this compound. Such studies would theoretically provide valuable insights into reaction mechanisms, transition states, and the stability of transient species formed during chemical transformations. However, without published research, any analysis would be purely speculative and fall outside the scope of this fact-based article.

Future computational chemistry research could address this knowledge gap. A typical approach would involve:

Force Field Development: Parameterizing a classical force field or employing ab initio molecular dynamics (AIMD) to accurately model the interatomic interactions within this compound and its potential reactive intermediates.

Reaction Coordinate Sampling: Using simulation techniques such as umbrella sampling or metadynamics to explore the potential energy surface along a proposed reaction coordinate, allowing for the identification of transition states and intermediate species.

Solvent Effects: Incorporating explicit solvent models to understand the role of the surrounding medium on the stability and reactivity of intermediates.

Until such studies are conducted and published in peer-reviewed literature, a comprehensive and scientifically accurate account of the molecular dynamics simulations for characterizing reactive intermediates of this compound cannot be provided.

Future Research Directions and Perspectives in Ethyl 2,3 Dicyano 3 Methylpropanoate Chemistry

Development of Novel Asymmetric Synthetic Methodologies

The construction of all-carbon quaternary stereocenters, such as the one present in ethyl 2,3-dicyano-3-methylpropanoate, remains a formidable challenge in organic synthesis. pnas.orgnih.gov The steric hindrance around the carbon atom complicates the formation of carbon-carbon bonds with high enantioselectivity. pnas.orgrsc.org Future research will critically focus on developing novel asymmetric methodologies to overcome this hurdle.

A primary avenue of investigation will be the design and application of new chiral catalysts. While significant progress has been made in asymmetric catalysis, methods that are broadly applicable to the creation of quaternary carbons are still limited. pnas.org Research is expected to move beyond traditional catalysts to explore:

Chiral Organocatalysts: The use of small organic molecules, such as proline derivatives or chiral phosphines, to catalyze the enantioselective formation of dicyanoesters. These catalysts can activate substrates through the formation of iminium or enamine intermediates, providing a stereocontrolled environment for the reaction. pnas.org

Transition Metal Catalysis: The development of novel chiral ligands for transition metals like palladium, rhodium, copper, and nickel is a key area. nih.gov These catalysts can enable a wider range of C-C bond-forming reactions, including asymmetric alkylations and conjugate additions, to construct the dicyanoester framework with high enantiomeric excess (ee). nih.govrsc.org

Dual Catalysis Systems: Combining two different catalytic cycles (e.g., a transition metal catalyst and an organocatalyst) could enable transformations that are not possible with a single catalyst, potentially offering new routes to chiral dicyanoesters with exceptional selectivity.

These advancements will be crucial for accessing enantiomerically pure dicyanoesters, which are valuable precursors for the synthesis of complex natural products and pharmaceuticals. rsc.org

Exploration of New Catalytic Systems for Dicyanoester Transformations

The two nitrile groups and the ester function in this compound offer multiple sites for chemical modification. However, achieving selective transformation of one functional group in the presence of others is a significant challenge that requires innovative catalytic solutions. Future research will focus on the discovery of new catalytic systems that can differentiate between these reactive sites.

Key areas of exploration include:

Selective Nitrile Transformations: Developing catalysts that can selectively hydrolyze, reduce, or add nucleophiles to one of the two cyano groups would open up a vast number of synthetic possibilities. Recent advances in transition metal-catalyzed reactions involving the activation of C-CN bonds provide a strong foundation for this work. nih.govorganic-chemistry.org For example, rhodium-based catalysts have shown promise in the borylation and reductive cleavage of nitriles, which could be adapted for selective functionalization. nih.govorganic-chemistry.org

Decarboxylative Couplings: Palladium-catalyzed decarboxylative coupling reactions of cyanoacetate (B8463686) derivatives have been shown to be valuable for preparing α-aryl nitriles. nih.gov Extending this methodology to dicyanoesters could provide a novel route for introducing aryl or vinyl substituents at the carbon backbone.

Enzyme-Mediated Catalysis: Biocatalysis offers a powerful tool for achieving high selectivity under mild conditions. The use of enzymes, such as nitrilases or lipases, could enable the selective hydrolysis of either a nitrile or the ester group, respectively, providing access to a range of valuable synthetic intermediates that are difficult to obtain through traditional chemical methods.

| Catalyst Type | Potential Transformation of Dicyanoester | Targeted Selectivity |

| Rhodium(I) Complexes | Reductive cleavage or borylation of C-CN bond. nih.govorganic-chemistry.org | Chemoselective functionalization of one nitrile group. |

| Palladium(0) Catalysts | Decarboxylative cross-coupling reactions. nih.gov | Introduction of new substituents post-synthesis. |

| Copper(I) Catalysts | Asymmetric propargylation or cyanation. nih.govresearchgate.net | Enantioselective addition to form chiral centers. |

| Organocatalysts (e.g., Proline) | Enantioselective aldol (B89426) or Michael additions. pnas.org | Diastereo- and enantioselective C-C bond formation. |

| Nitrilase Enzymes | Selective hydrolysis of a nitrile to a carboxylic acid. | Functional group differentiation (nitrile vs. ester). |

Expansion of Synthetic Applications in Materials Science and Catalysis

While dicyanoesters are primarily viewed as intermediates in organic synthesis, their unique electronic and structural features suggest potential applications in materials science and catalysis. The presence of multiple polar nitrile groups can impart interesting properties to larger molecules and polymers.

Future research directions in this area could include:

Polymer Chemistry: Dicyano-containing compounds can serve as monomers in polymerization reactions. acs.org For instance, the anionic polymerization of monomers with cyano groups is a known method for producing polymers like polyacrylonitrile. msu.edu this compound could be explored as a monomer or co-monomer to create novel polymers with high thermal stability, specific dielectric properties, or as precursors to carbon-rich materials. researchgate.net

Functional Materials: The nitrile groups can be used as anchoring points to attach dicyanoester molecules to surfaces or to coordinate with metal ions. This could lead to the development of new functional materials, such as metal-organic frameworks (MOFs) or self-assembled monolayers with tailored properties.

In-depth Mechanistic Investigations of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new ones. The reactions of dicyanoesters can be complex, often involving multiple competing pathways or the formation of transient intermediates.

A key area for future mechanistic investigation is the Thorpe-Ziegler reaction , which is the intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile. numberanalytics.comyoutube.com While the basic mechanism involving deprotonation, nucleophilic attack, and cyclization is understood, the factors controlling regioselectivity and reactivity in highly substituted systems like this compound are not well-defined. numberanalytics.comnumberanalytics.com

Future research will likely employ a combination of advanced techniques to probe these complex reaction pathways:

Kinetic Studies: Detailed kinetic analysis can provide crucial information about reaction rates, rate-determining steps, and the influence of catalysts and reaction conditions.

Isotope Labeling: The use of isotopic labels (e.g., ¹³C, ¹⁵N, ²H) can help trace the fate of individual atoms throughout a reaction, providing unambiguous evidence for proposed mechanistic steps. nih.gov

In Situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the detection and characterization of short-lived intermediates.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to map out potential energy surfaces, calculate the energies of transition states and intermediates, and provide a detailed picture of the reaction mechanism at the molecular level.

These in-depth studies will not only provide a deeper understanding of dicyanoester chemistry but also pave the way for the rational design of more efficient and selective synthetic transformations.

Advanced Computational Design and Prediction of Novel Dicyanoester Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of new molecules and the prediction of their properties and reactivity before they are synthesized in the lab. nih.gov For dicyanoester chemistry, computational methods offer a powerful approach to accelerate the discovery of new derivatives with desired functionalities.

Future research in this area will focus on:

Virtual Screening and Library Design: Using computational models, large virtual libraries of dicyanoester derivatives can be created and screened for specific properties, such as binding affinity to a biological target or desired electronic properties for materials science applications. This approach can significantly reduce the time and resources required for experimental screening.

Prediction of Reactivity and Selectivity: Quantum mechanical calculations can be used to predict the outcome of chemical reactions, including stereoselectivity and regioselectivity. cdmf.org.br This can guide the choice of reagents, catalysts, and reaction conditions to achieve a desired synthetic outcome. For example, computational models could predict which of the two nitrile groups in a dicyanoester is more susceptible to nucleophilic attack under a given set of conditions.

Design of Novel Catalysts: Computational methods can be employed to design new catalysts that are specifically tailored for dicyanoester transformations. nih.gov This involves modeling the interaction between the catalyst and the substrate to optimize factors such as binding affinity and the energy barrier of the rate-determining step.

By integrating advanced computational design with experimental synthesis and testing, researchers can accelerate the development of new dicyanoester derivatives and unlock their full potential in a wide range of applications, from medicine to materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.